

An In-depth Technical Guide to 2-Ethyl-1-benzofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-1-benzofuran-3-carbaldehyde

Cat. No.: B167650

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of **2-Ethyl-1-benzofuran-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Physical Properties

2-Ethyl-1-benzofuran-3-carbaldehyde is a solid organic compound featuring a benzofuran core substituted with an ethyl group at the 2-position and a formyl (aldehyde) group at the 3-position.^[1] This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.^[2]

Table 1: Chemical Identifiers and Descriptors

Identifier	Value
IUPAC Name	2-ethyl-1-benzofuran-3-carbaldehyde [3]
CAS Number	10035-41-3 [1] [3]
Molecular Formula	C ₁₁ H ₁₀ O ₂ [1] [2] [3]
SMILES	CCC1=C(C2=CC=CC=C2O1)C=O [3]
InChI	1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3 [1] [3]

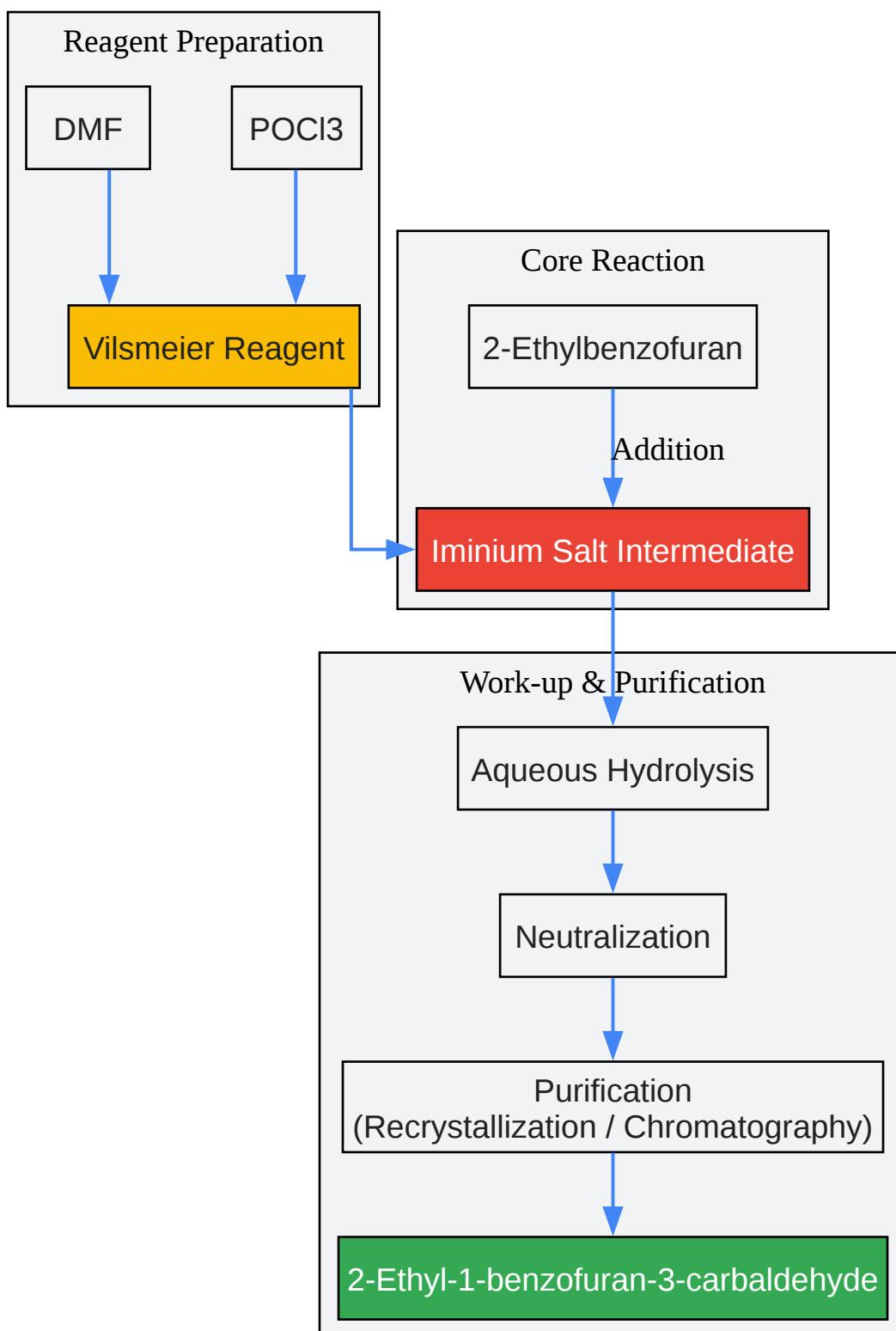
| InChIKey | LVRCCWCFOHNTLJ-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#) |

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	174.20 g/mol [1] [2] [3]
Physical Form	Solid [1]
Boiling Point	148-150 °C at 15 Torr

| Exact Mass | 174.06808 g/mol [\[4\]](#) |

Synthesis and Experimental Protocols


While specific, detailed experimental protocols for the synthesis of **2-Ethyl-1-benzofuran-3-carbaldehyde** are not extensively published, a common and logical synthetic route involves the formylation of a 2-ethylbenzofuran precursor. The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

- Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to

anhydrous N,N-dimethylformamide (DMF). Stir the mixture for 30 minutes to form the Vilsmeier reagent.

- Reaction: Dissolve 2-ethylbenzofuran in a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the low temperature.
- Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC). Cool the mixture and pour it onto crushed ice.
- Hydrolysis & Neutralization: Hydrolyze the resulting iminium salt by heating the aqueous mixture. Subsequently, neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.
- Isolation and Purification: Filter the crude product, wash it with water, and dry it. Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure **2-Ethyl-1-benzofuran-3-carbaldehyde**.

[Click to download full resolution via product page](#)**Caption:** Proposed Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization

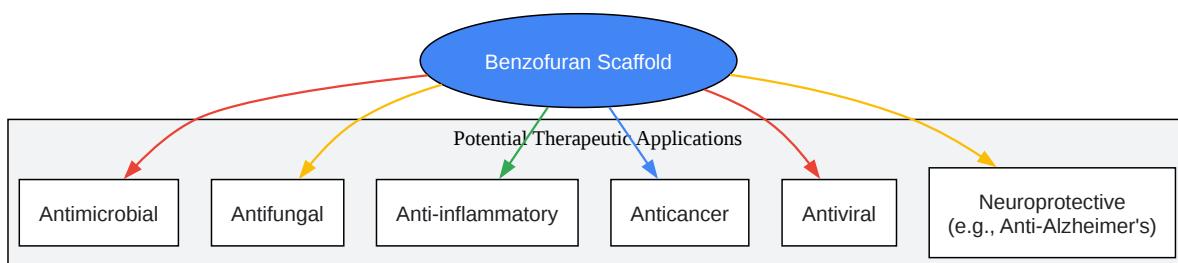
Spectroscopic analysis is essential for confirming the structure of the title compound.

- Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound, which would show a molecular ion peak corresponding to its molecular weight.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (typically δ 180-200 ppm), carbons of the benzofuran ring system, and two signals for the ethyl group carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1670-1700 cm^{-1}), C-H stretching vibrations for the aromatic and aliphatic groups, and C-O-C stretching of the furan ring.

Reactivity and Chemical Behavior

The chemical reactivity of **2-Ethyl-1-benzofuran-3-carbaldehyde** is dictated by its two primary functional groups: the aldehyde and the benzofuran ring.

- Aldehyde Group: The formyl group can undergo a wide range of reactions typical of aldehydes, including:
 - Oxidation: Can be oxidized to the corresponding carboxylic acid (2-ethyl-1-benzofuran-3-carboxylic acid).
 - Reduction: Can be reduced to the primary alcohol ((2-ethyl-1-benzofuran-3-yl)methanol).


- Condensation Reactions: Can react with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and participate in reactions like the Wittig or Knoevenagel condensation to form larger, more complex molecules.
- Benzofuran Ring: The benzofuran nucleus is an electron-rich aromatic system. While the 3-position is occupied, the benzene portion of the ring can undergo electrophilic aromatic substitution reactions. The directing effects of the fused furan ring and the substituents would influence the position of further substitution.

Biological and Pharmacological Context

While specific biological studies on **2-Ethyl-1-benzofuran-3-carbaldehyde** are not widely documented, the benzofuran scaffold is a prominent pharmacophore present in numerous natural products and synthetic compounds with a vast array of biological activities.^{[5][6]} Its structure makes it a key intermediate for synthesizing heterocyclic compounds with potential therapeutic properties.^[2] Derivatives of the benzofuran core have been extensively investigated for various pharmacological applications.

Known activities of the benzofuran scaffold include:

- Antimicrobial and Antifungal Activity: Many benzofuran derivatives have shown potent activity against various strains of bacteria and fungi.^{[5][7]}
- Anti-inflammatory Activity: Certain benzofuran-based compounds have been designed and synthesized as potential non-steroidal anti-inflammatory agents.^[7]
- Anticancer Activity: The benzofuran structure is a core component in compounds investigated for their antitumor properties.
- Anti-Alzheimer's Disease Agents: Recently, 2-arylbenzofuran derivatives have been evaluated as dual inhibitors of cholinesterase and β -secretase, key targets in Alzheimer's disease research.^[8]
- Antiviral and Antioxidant Properties: The diverse bioactivity of this scaffold also extends to antiviral and antioxidant effects.^[5]

[Click to download full resolution via product page](#)

Caption: Diverse biological activities of the benzofuran scaffold.

Safety and Handling

Based on available GHS classifications, **2-Ethyl-1-benzofuran-3-carbaldehyde** should be handled with care.

Table 3: GHS Hazard Information

Hazard Code	Description
H301/H302	Toxic or harmful if swallowed [3]
H312	Harmful in contact with skin[3]
H315	Causes skin irritation[3]
H319	Causes serious eye irritation[1][3]
H332	Harmful if inhaled[3]

| H335 | May cause respiratory irritation[3] |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

2-Ethyl-1-benzofuran-3-carbaldehyde is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its reactivity, stemming from the aldehyde functional group and the benzofuran core, allows for the construction of a wide range of more complex molecular architectures. Given the broad and potent biological activities associated with the benzofuran scaffold, this compound serves as a valuable building block for developing novel therapeutic agents targeting a spectrum of diseases. Further research into the specific biological profile of this compound and its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-1-benzofuran-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Ethylbenzofuran-3-carbaldehyde [myskinrecipes.com]
- 3. 2-Ethyl-1-benzofuran-3-carbaldehyde | C11H10O2 | CID 3159652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Ethyl-1-benzofuran-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167650#2-ethyl-1-benzofuran-3-carbaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com